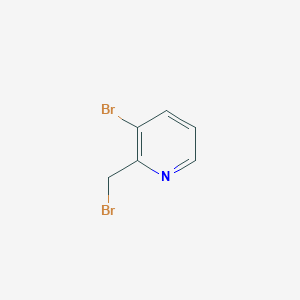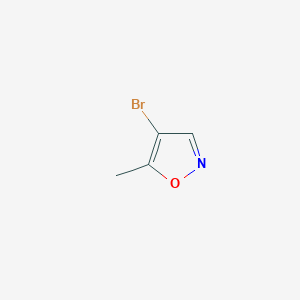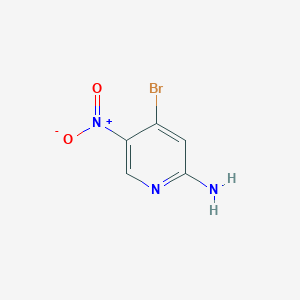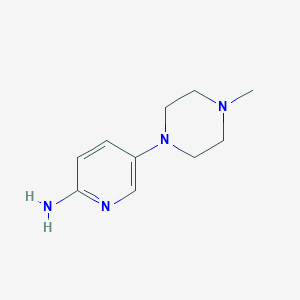
5-(4-メチルピペラジン-1-イル)ピリジン-2-アミン
概要
説明
The compound 5-(4-Methylpiperazin-1-yl)pyridin-2-amine is a derivative of arylpiperazine, a class of compounds known for their affinity towards serotonin receptors, particularly the 5-HT1A receptor. Arylpiperazines are of significant interest in medicinal chemistry due to their potential therapeutic applications in treating various central nervous system disorders .
Synthesis Analysis
The synthesis of arylpiperazine derivatives typically involves nucleophilic substitution reactions. For instance, a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized through a nucleophilic substitution of 1-methylpiperazine with a brominated precursor . This method suggests a possible route for the synthesis of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, which may involve a similar strategy of using a suitable brominated compound to introduce the pyridin-2-amine moiety.
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives is crucial for their interaction with serotonin receptors. The presence of a methyl group on the piperazine ring and the specific positioning of substituents on the aromatic rings can significantly influence the binding affinity and selectivity of these compounds towards different serotonin receptor subtypes . The structural tautomerism observed in related Schiff base derivatives, as well as the importance of hydrogen bonding in stabilizing certain tautomeric forms, highlights the complexity of molecular interactions that can influence the biological activity of these compounds .
Chemical Reactions Analysis
Arylpiperazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of a pyridin-2-amine moiety suggests potential for further functionalization through reactions such as acylation, alkylation, or the formation of Schiff bases. These reactions can be used to modify the compound's pharmacological profile or to create prodrugs with improved pharmacokinetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of a basic piperazine ring and a pyridine nitrogen suggests that the compound would likely exist as a free base or as various salt forms, which could affect its solubility and absorption characteristics. The lipophilicity of the compound, dictated by the presence of aromatic and heteroaromatic rings, would also play a role in its ability to cross biological membranes and reach its target receptors in the central nervous system .
科学的研究の応用
医療:標的化薬物送達
5-(4-メチルピペラジン-1-イル)ピリジン-2-アミン: は、標的化薬物送達システムの開発に潜在的な用途があります。 その構造は、特定の薬物分子の結合を可能にし、癌細胞などの特定の細胞タイプを標的とするように設計できます。これにより、健康な細胞への副作用を最小限に抑えることができます .
農業:農薬製剤
農業では、この化合物は農薬の製剤に使用できます。 そのピペラジン環は、害虫の神経系と相互作用し、より効果的な害虫駆除剤の開発につながる可能性があります .
材料科学:ナノ粒子合成
この化合物は、ナノ粒子の合成に材料科学で使用されます。 その特性は、ナノ粒子を安定化させ、凝集を防ぐのに役立ち、これは粒子サイズと分布の均一性にとって重要です .
環境科学:汚染物質除去
この化学物質は、汚染物質除去のために設計されたシステムの一部として、環境科学で役割を果たす可能性があります。 そのアミン基は特定の汚染物質に結合し、水源からの抽出を支援することができます .
生化学:酵素阻害
生化学では、5-(4-メチルピペラジン-1-イル)ピリジン-2-アミンは、酵素阻害剤として検討できます。 酵素の活性部位に結合することにより、生化学経路を調節できます。これは、疾患のメカニズムと薬物開発の理解に役立ちます .
薬理学:新規治療法の開発
薬理学的には、新規治療法の開発に関与する可能性があります。 その構造は、特定の薬物動態的および薬力学的特性を持つ新規薬物の作成につながる可能性のある改変を可能にします .
Safety and Hazards
This compound is classified as dangerous, with the signal word "Warning" . It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing dusts or mists, and protective clothing, gloves, and eye/face protection should be worn . If swallowed, rinse mouth and do not induce vomiting . If inhaled, remove the person to fresh air and keep comfortable for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .
作用機序
Target of Action
The primary target of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine is Neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various neurodegenerative disorders .
Mode of Action
It is known to interact with its target, nnos, and potentially inhibit its activity . This inhibition could lead to a decrease in the production of nitric oxide, thereby affecting neuronal signaling.
Biochemical Pathways
The compound’s interaction with nNOS affects the nitric oxide pathway. Nitric oxide is a key player in the regulation of neuronal signaling and vascular tone. By inhibiting nNOS, the compound may alter these processes, potentially leading to therapeutic effects in neurodegenerative disorders .
Pharmacokinetics
Its molecular weight of 19226 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 5-(4-Methylpiperazin-1-yl)pyridin-2-amine’s action are likely related to its inhibition of nNOS and the subsequent decrease in nitric oxide production. This could lead to changes in neuronal signaling and potentially provide therapeutic benefits in conditions associated with nitric oxide dysregulation .
特性
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMPMBFLXOWHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624889 | |
| Record name | 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
571189-49-6 | |
| Record name | 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methylpiperazin-1-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)


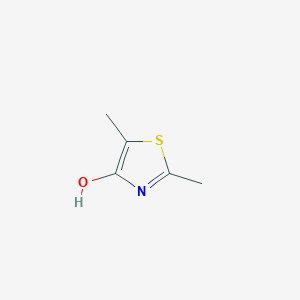
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)
